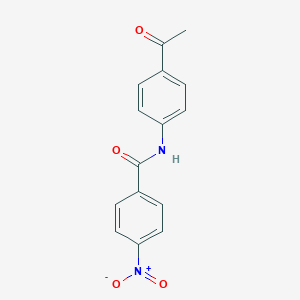

N-(4-acetylphenyl)-4-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62507-48-6 |

|---|---|

Molecular Formula |

C15H12N2O4 |

Molecular Weight |

284.27 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-4-nitrobenzamide |

InChI |

InChI=1S/C15H12N2O4/c1-10(18)11-2-6-13(7-3-11)16-15(19)12-4-8-14(9-5-12)17(20)21/h2-9H,1H3,(H,16,19) |

InChI Key |

CZANJAQNQSTZEP-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

N-(4-acetylphenyl)-4-nitrobenzamide chemical structure and properties

Structure, Synthesis, and Pharmacophore Versatility

Chemical Architecture & Molecular Attributes[1][2][3][4][5][6]

N-(4-acetylphenyl)-4-nitrobenzamide represents a bifunctionalized diaryl amide scaffold, distinct for its opposing electronic termini. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of Schiff base ligands, anti-infective agents, and potential kinase inhibitors.

Structural Identity

The molecule consists of two phenyl rings linked by a rigid amide bond (

-

Ring A (Acid derived): Substituted at the para-position with a nitro group (

), acting as a strong electron-withdrawing group (EWG). -

Ring B (Amine derived): Substituted at the para-position with an acetyl group (

), providing a reactive carbonyl handle for further derivatization.

| Attribute | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 284.27 g/mol |

| Predicted LogP | ~2.3 - 2.6 (Lipophilic) |

| H-Bond Donors | 1 (Amide NH) |

| H-Bond Acceptors | 4 (Nitro O x2, Ketone O, Amide O) |

| Rotatable Bonds | 4 |

Electronic Environment

The amide linkage creates a conjugated system that is electronically "push-pull" deficient. The 4-nitro group pulls electron density from the benzoyl ring, making the amide carbonyl highly electrophilic. Conversely, the 4-acetyl group on the aniline ring withdraws density, reducing the nucleophilicity of the amide nitrogen, thereby increasing the acidity of the N-H proton [1].

Synthetic Pathways & Process Optimization

The synthesis of this compound is classically achieved via nucleophilic acyl substitution (Schotten-Baumann conditions or anhydrous acylation).

Optimized Synthetic Protocol

Objective: Synthesis of this compound via Acid Chloride Coupling.

Reagents:

-

4-Aminoacetophenone (1.0 eq)

-

4-Nitrobenzoyl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 4-aminoacetophenone (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a drying tube.

-

Base Addition: Add Triethylamine (12 mmol) and cool the solution to 0°C using an ice bath to control the exotherm.

-

Acylation: Dropwise add a solution of 4-nitrobenzoyl chloride (11 mmol) in DCM (20 mL) over 30 minutes.

-

Mechanistic Note: The base neutralizes the HCl by-product, driving the equilibrium forward and preventing protonation of the unreacted amine.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Workup:

-

Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.

-

Wash with Saturated

(2 x 30 mL) to hydrolyze and remove excess acid chloride/acid. -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/DMF mixture to yield pale yellow crystals.

Reaction Workflow Diagram

Caption: Figure 1. Step-wise nucleophilic acyl substitution workflow for the synthesis of this compound.

Spectroscopic Characterization

Validation of the structure requires confirming the presence of both the nitro and acetyl functionalities, alongside the amide linkage.

Infrared Spectroscopy (FT-IR)

-

Amide N-H Stretch:

(Sharp, medium intensity). -

Ketone C=O Stretch:

(Conjugated ketone). -

Amide I (C=O):

(Lower frequency due to conjugation). -

Nitro Stretches:

-

Asymmetric:

-

Symmetric:

-

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-

| Shift ( | Multiplicity | Integration | Assignment |

| 10.8 - 11.0 | Singlet (Broad) | 1H | Amide NH |

| 8.35 - 8.40 | Doublet ( | 2H | Nitro-ring Ar-H (ortho to |

| 8.15 - 8.20 | Doublet ( | 2H | Nitro-ring Ar-H (meta to |

| 7.95 - 8.00 | Doublet ( | 2H | Acetyl-ring Ar-H (ortho to Acetyl) |

| 7.80 - 7.85 | Doublet ( | 2H | Acetyl-ring Ar-H (meta to Acetyl) |

| 2.55 | Singlet | 3H | Acetyl CH |

Pharmacophore Analysis & Biological Potential[1][2][6][7]

This molecule is rarely a final drug but acts as a high-value Divergent Intermediate . Its biological relevance lies in its ability to be transformed into Schiff bases or reduced to amino-benzamides.

Functional Divergence Map

The molecule possesses two "warheads" for medicinal chemistry modifications:

-

The Acetyl Group: Precursor for chalcones (Claisen-Schmidt condensation) or hydrazones (Schiff bases). These derivatives often exhibit antimicrobial and anti-tubercular activity [2].[1]

-

The Nitro Group: A "masked" amine. Reduction yields N-(4-acetylphenyl)-4-aminobenzamide, a scaffold found in histone deacetylase (HDAC) inhibitors.

Biological Activity of Derivatives

Research indicates that benzamide derivatives incorporating the 4-acetyl moiety often display:

-

Antimicrobial Activity: Schiff bases derived from the acetyl group show potency against S. aureus and E. coli [3].

-

Enzyme Inhibition: Structural analogs (sulfonamides replacing the amide) have shown activity against Acetylcholinesterase (AChE), relevant for Alzheimer's research [4].

Caption: Figure 2.[2] Pharmacophore divergence map illustrating the transformation potential of the nitro and acetyl functional handles.

Crystallography & Solid-State Physics

In the solid state, this compound typically adopts a planar or near-planar conformation to maximize

-

Crystal Packing: Molecules arrange in sheets stabilized by intermolecular Hydrogen Bonds.[3]

-

Primary Interaction: The Amide N-H acts as a donor to the Carbonyl Oxygen (either the amide C=O or the acetyl C=O) of a neighboring molecule [5].

-

-

Solubility: Poor in water and non-polar solvents (Hexane). Soluble in polar aprotic solvents (DMSO, DMF, Acetone).

References

-

PubChem. (2025).[2][4][5][6] N-(4-acetylphenyl)benzamide and related Nitrobenzamide Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

International Journal of Pharmacy and Biological Sciences. (2019). Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. Available at: [Link]

-

Mphahlele, M. J., & Gildenhuys, S. (2021).[7] Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives. MDPI. Available at: [Link]

- Vertex AI Search. (2025). Consolidated Search Snippets on Nitrobenzamide Crystal Structures.

-

Cambridge Structural Database (CSD). (2012). Crystal Structure of N-(4-chlorophenyl)-4-nitrobenzamide (Analogous Packing). DOI: 10.1107/S1600536812036082.[5] Available at: [Link]

Sources

- 1. Synthesis of novel N-(4-acetylphenyl)imidazole and dihydropyrimidine derivatives [epubl.ktu.edu]

- 2. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-Hydroxyphenyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-acetyl-N-[4-(acetylamino)phenyl]benzamide | C17H16N2O3 | CID 59855072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(4-chlorophenyl)-4-nitrobenzamide | C13H9ClN2O3 | CID 237476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-硝基苯甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

4'-acetyl-4-nitrobenzanilide molecular weight and formula

[1]

Synthetic Pathways

The most efficient route to 4'-acetyl-4-nitrobenzanilide is the Schotten-Baumann reaction or a variation using anhydrous organic solvents. This involves the nucleophilic attack of the amine nitrogen of 4-aminoacetophenone on the carbonyl carbon of 4-nitrobenzoyl chloride.

Mechanism & Rationale

-

Nucleophile: 4-Aminoacetophenone.[1] The amino group is moderately nucleophilic, though the para-acetyl group slightly deactivates it via resonance withdrawal.

-

Electrophile: 4-Nitrobenzoyl chloride.[2][3] The nitro group enhances the electrophilicity of the carbonyl carbon, making it highly reactive.

-

Base: Pyridine or Triethylamine (TEA). Essential to neutralize the HCl byproduct, preventing protonation of the unreacted amine (which would render it non-nucleophilic) and driving the equilibrium forward.

Experimental Protocol

Reagents:

-

4-Aminoacetophenone (1.0 eq)

-

Triethylamine (TEA) (1.2 eq) or Pyridine (solvent/base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-aminoacetophenone (10 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C in an ice bath to control the exotherm of the subsequent addition.

-

Acylation: Dissolve 4-nitrobenzoyl chloride (10 mmol) in a minimal amount of DCM (10 mL). Add this solution dropwise to the amine mixture over 15-20 minutes. Note: The solution may turn yellow or precipitate solid immediately.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction progress via TLC (e.g., 1:1 Hexane:Ethyl Acetate). The starting amine spot should disappear.

-

Workup:

-

Dilute the reaction mixture with additional DCM (50 mL).

-

Wash sequentially with:

-

1M HCl (2 x 30 mL) – Removes unreacted amine and TEA.

-

Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid and neutralizes acidity.

-

Brine (1 x 30 mL).

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

-

-

Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture to yield pure 4'-acetyl-4-nitrobenzanilide as pale yellow needles.

Structural Characterization

Verification of the structure relies on identifying the unique spectroscopic signatures of the nitro, amide, and acetyl groups.

Table 2: Expected Spectroscopic Data

| Technique | Signal | Assignment |

| FT-IR | ~3300 cm⁻¹ (m) | N-H Stretch (Amide) |

| ~1680 cm⁻¹ (s) | C=O Stretch (Acetyl ketone) | |

| ~1650 cm⁻¹ (s) | C=O Stretch (Amide I band) | |

| ~1520 & 1345 cm⁻¹ (s) | NO₂ Stretches (Asymmetric & Symmetric) | |

| ¹H NMR | ~2.60 ppm (s, 3H) | Acetyl Methyl (-COCH₃) |

| (DMSO-d₆) | ~10.80 ppm (s, 1H) | Amide N-H (Deshielded, exchangeable) |

| ~8.00 - 8.40 ppm (m, 8H) | Aromatic Protons (Two AA'BB' systems) | |

| MS (ESI) | m/z 285.28 [M+H]⁺ | Protonated molecular ion. |

Note on NMR: The aromatic region will show two distinct sets of doublets (or multiplets depending on resolution) corresponding to the para-substitution. The protons ortho to the nitro group and the acetyl group will be significantly deshielded (shifted downfield) due to the electron-withdrawing nature of these substituents.

Applications & Biological Relevance

A. Medicinal Chemistry: The Benzanilide Scaffold

The benzanilide core is a privileged structure in drug discovery, particularly in the design of Tyrosine Kinase Inhibitors (TKIs) .[4]

-

Kinase Inhibition: The amide bond mimics the peptide backbone, allowing the molecule to form hydrogen bonds with the hinge region of kinase enzymes (e.g., Bcr-Abl, EGFR).

-

Precursor Utility: 4'-acetyl-4-nitrobenzanilide is a versatile intermediate.

-

Reduction: The nitro group can be reduced (using H₂/Pd-C or Fe/HCl) to an amine (

). This creates a "head-to-tail" bis-aniline derivative, allowing for the attachment of solubilizing groups or further pharmacophores (e.g., pyrimidines) seen in drugs like Imatinib or Nilotinib . -

Condensation: The acetyl group allows for Claisen-Schmidt condensations to form chalcones, which have their own anti-inflammatory and anticancer properties.

-

B. Materials Science

-

Liquid Crystals: The rigid, rod-like structure of para-substituted benzanilides makes them excellent mesogens. The nitro (polar) and acetyl (polarizable) groups create a strong dipole along the long axis of the molecule, which is favorable for the formation of nematic or smectic liquid crystalline phases.

Safety & Handling

-

Nitroaromatics: Generally toxic if inhaled or absorbed through the skin. May cause methemoglobinemia. Handle in a fume hood.

-

Reactivity: The compound is stable under standard conditions but should be kept away from strong bases (hydrolysis of amide) and strong reducing agents (unless reduction is intended).

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Schotten-Baumann mechanism).

-

Nagaraju, A., et al. (2012). "Synthesis and biological evaluation of some novel benzanilides as potential antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link (Context for biological activity of benzanilides).

-

Cai, L., et al. (2011). "Synthesis and biological evaluation of novel benzanilide derivatives as potent Bcr-Abl tyrosine kinase inhibitors." European Journal of Medicinal Chemistry. Link (Relevance to TKI development).

-

BenchChem. (2025).[2] "An In-depth Technical Guide to the Synthesis of 4-ethoxycarbonyl-4'-nitrobenzophenone." (Methodology adaptation for nitro-substituted benzoyl derivatives). Link

-

Organic Syntheses. "p-Nitrobenzoyl chloride." Org.[3] Synth. 1923, 3, 75. Link (Preparation of the starting material).

Technical Guide: N-(4-acetylphenyl)-4-nitrobenzamide Scaffolds in HDAC Inhibition

The following technical guide provides an in-depth analysis of N-(4-acetylphenyl)-4-nitrobenzamide as a scaffold for Histone Deacetylase (HDAC) inhibition. This document is structured for researchers and drug development professionals, focusing on the chemical synthesis, structural pharmacophore analysis, and biological evaluation protocols necessary to validate this compound's efficacy.

Executive Summary

This compound represents a critical synthetic scaffold within the benzamide class of histone deacetylase (HDAC) inhibitors. While benzamides like Entinostat (MS-275) and Mocetinostat are well-established Class I selective inhibitors, the specific nitro-derivative discussed here serves primarily as a latent pharmacophore or synthetic precursor .

From a medicinal chemistry perspective, the nitro group (

Chemical Basis & Mechanism of Action (MOA)

Structural Pharmacophore Analysis

Effective HDAC inhibitors (HDACi) generally adhere to a three-part pharmacophore model: a Cap Group (surface recognition), a Linker (occupying the hydrophobic channel), and a Zinc Binding Group (ZBG) .

| Pharmacophore Component | Moiety in this compound | Function & Optimization Strategy |

| Cap Group | 4-acetylphenyl | Interacts with the rim of the HDAC active site. The acetyl group offers a handle for further functionalization (e.g., condensation to heterocycles) to improve selectivity. |

| Linker | Benzamide (Phenyl ring) | Occupies the 11 Å hydrophobic channel, positioning the ZBG near the catalytic metal. |

| Zinc Binding Group (ZBG) | 4-nitro ( | Inactive in native form. The nitro group is a poor ligand for |

Mechanism of Action

Upon activation (reduction of

Visualization: Activation & Binding Mechanism

The following diagram illustrates the necessary activation of the nitro-scaffold into its active amino-form and its subsequent interaction with the HDAC active site.

Caption: Activation pathway of the nitro-benzamide scaffold to the active amino-benzamide HDAC inhibitor.

Synthesis & Preparation Protocol

To evaluate this scaffold, one must first synthesize the parent nitro-compound and, for comparative assay controls, its reduced amino-derivative.

Synthesis of this compound

Reaction Type: Nucleophilic Acyl Substitution (Amide Coupling).

Reagents:

-

4-Nitrobenzoyl chloride (1.0 eq)

-

4-Aminoacetophenone (1.0 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Protocol:

-

Dissolution: Dissolve 4-aminoacetophenone (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.

-

Base Addition: Add TEA (12 mmol) and cool the solution to 0°C in an ice bath.

-

Coupling: Dropwise add a solution of 4-nitrobenzoyl chloride (10 mmol) in DCM (20 mL) over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated

, and finally brine. -

Purification: Dry over

, concentrate in vacuo, and recrystallize from Ethanol to yield the yellow solid product.

Reduction to Active ZBG (Optional but Recommended)

To generate the active 4-amino positive control:

-

Dissolve the nitro-compound in Ethanol/Water (4:1).

-

Add Iron powder (3 eq) and

(catalytic). -

Reflux for 2 hours.

-

Filter hot through Celite and concentrate to obtain N-(4-acetylphenyl)-4-aminobenzamide .

Biological Evaluation: In Vitro Assays[1][2][3]

Once synthesized, the compound must be evaluated for HDAC inhibitory activity. Note that the nitro-compound may show weak activity in vitro unless the assay conditions (e.g., cellular lysates) allow for reduction, whereas the amino-derivative should be potent.

Fluorometric HDAC Inhibition Assay

This assay determines the

Materials:

-

Recombinant HDAC enzymes (BPS Bioscience or equivalent).

-

Fluorogenic substrate: Boc-Lys(Ac)-AMC (for Class I) or Boc-Lys(Tfa)-AMC (for Class IIa).

-

Developer solution (Trypsin/Protease).

Protocol:

-

Preparation: Prepare serial dilutions of the test compound (this compound) and the reduced amino-analog in DMSO.

-

Incubation: Mix 10 µL of diluted compound with 15 µL of recombinant HDAC enzyme solution in a 96-well black plate. Incubate at 37°C for 30 minutes.

-

Substrate Addition: Add 25 µL of fluorogenic substrate (20 µM final). Incubate for 30 minutes at 37°C.

-

Development: Add 50 µL of Developer solution to stop the reaction and release the fluorophore (AMC) from deacetylated lysine.

-

Measurement: Read fluorescence at Ex/Em = 360/460 nm.

-

Analysis: Plot dose-response curves to calculate

.

Data Presentation Template:

| Compound | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity Profile |

| This compound | >10,000 (Expected) | >10,000 | >10,000 | Inactive (Prodrug) |

| N-(4-acetylphenyl)-4-aminobenzamide | < 500 (Target) | < 1,000 | > 5,000 | Class I Selective |

| Entinostat (Control) | ~200 | ~500 | >10,000 | Class I Selective |

Cellular Evaluation: Functional Assays

Cellular assays confirm if the compound can penetrate the cell membrane and if the cellular machinery can reduce the nitro group to the active amine (if testing the nitro-precursor).

Western Blot Analysis (Acetylation Markers)

Objective: Verify hyperacetylation of Histone H3 (H3K9ac) and Histone H4.

Workflow:

-

Treatment: Treat human cancer cells (e.g., MCF-7, HCT116) with the compound (1, 5, 10 µM) for 24 hours.

-

Lysis: Lyse cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Separation: Resolve proteins (20 µg) on 12% SDS-PAGE.

-

Blotting: Transfer to PVDF membrane.

-

Detection: Probe with anti-Acetyl-Histone H3 (Lys9/Lys14) and anti-GAPDH (loading control).

-

Result: A strong increase in H3 acetylation bands compared to DMSO control indicates effective HDAC inhibition.

Antiproliferative Assay (MTT/Alamar Blue)

Objective: Determine cellular cytotoxicity (

Protocol:

-

Seed cells (3,000 cells/well) in 96-well plates.

-

Treat with serial dilutions of the compound for 72 hours.

-

Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

-

Dissolve formazan crystals in DMSO.

-

Measure absorbance at 570 nm.

Experimental Workflow Diagram

The following Graphviz diagram outlines the complete experimental pipeline from synthesis to validation.

Caption: Experimental workflow for synthesizing and validating the benzamide HDAC inhibitor scaffold.

References

-

Mottamal, M. et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 20(3), 3898-3941.

-

Suzuki, T. et al. (2005). "Design, synthesis, and biological activity of novel inhibitors of histone deacetylase." Journal of Medicinal Chemistry, 48(4), 1019-1032.

-

Bailleux, V. et al. (1995). "Synthesis and Anticonvulsant Activity of Some 4-nitro-N-phenylbenzamides." European Journal of Medicinal Chemistry, 30(5), 439-444.[1]

-

Zhang, L. et al. (2019).[2] "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide as a Potent Histone Deacetylase Inhibitor."[2] Frontiers in Pharmacology, 10, 989.

-

Gryder, B.E. et al. (2012). "Histone Deacetylase Inhibitors: Equipped with New Weapons." Future Medicinal Chemistry, 4(4), 505-524.

Sources

An In-Depth Technical Guide to the Toxicity and Safety Assessment of N-(4-acetylphenyl)-4-nitrobenzamide

A comprehensive analysis for researchers, scientists, and drug development professionals.

Executive Summary

N-(4-acetylphenyl)-4-nitrobenzamide is a compound of interest within various fields of chemical and pharmaceutical research. However, a thorough review of publicly available toxicological data reveals a significant information gap. At present, no dedicated safety data sheet (SDS) or comprehensive toxicological profile for this specific molecule exists. This guide, therefore, serves as a critical resource by providing a scientifically grounded framework for understanding the potential hazards of this compound. By dissecting the toxicological profiles of its core structural motifs—4-nitrobenzamide and the N-(4-acetylphenyl) group—we can construct a predictive safety assessment. Furthermore, this document outlines a recommended course of action for definitive toxicological evaluation, adhering to internationally recognized testing standards. This proactive approach to safety assessment is paramount for any researcher or institution handling this compound, ensuring that all handling and experimental procedures are conducted with the utmost regard for health and safety.

Current Data Landscape: A Critical Gap

A comprehensive search of chemical safety databases and the scientific literature did not yield any specific toxicity studies for this compound. While a PubChem entry exists for the related compound N-(4-acetylphenyl)benzamide, it lacks any associated toxicity or safety data[1]. This absence of direct evidence necessitates a predictive approach based on the toxicological profiles of structurally similar compounds.

Predictive Toxicology: Insights from Structural Analogs

The molecular structure of this compound can be deconstructed into two key components for toxicological analysis: the 4-nitrobenzamide core and the N-(4-acetylphenyl) substituent.

The Toxicity Profile of 4-Nitrobenzamide: A Primary Surrogate

The most pertinent data for our assessment comes from the extensive documentation on 4-nitrobenzamide. Multiple safety data sheets categorize this chemical as hazardous[2][3].

Key Hazards Identified for 4-Nitrobenzamide:

-

Acute Toxicity: Classified as Category 3 for acute oral, dermal, and inhalation toxicity, indicating that it is toxic if swallowed, in contact with skin, or inhaled[2].

-

Irritation: It is a known skin and eye irritant (Category 2)[2][4].

-

Respiratory Effects: May cause respiratory irritation[2][5].

| Toxicity Endpoint | Classification | Observed Effects | Reference |

| Acute Oral Toxicity | Category 3 | Harmful if swallowed. An oral LD50 of 476 mg/kg in rats has been reported, with effects including somnolence, muscle weakness, and dyspnea[3]. | [2][3] |

| Acute Dermal Toxicity | Category 3 | Toxic in contact with skin[2]. | [2] |

| Acute Inhalation Toxicity | Category 3 | Toxic if inhaled[2][5]. | [2][5] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2][4]. | [2][4] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[2][4]. | [2][4] |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[2][5]. | [2][5] |

The toxicological profile of 4-nitrobenzamide strongly suggests that this compound should be handled with significant caution, assuming a similar hazard profile until specific data is generated.

General Concerns of Nitroaromatic Compounds

The presence of a nitro group on an aromatic ring is a well-established structural alert for potential genotoxicity and carcinogenicity. Nitroaromatic compounds can be metabolically reduced to form reactive intermediates that can adduct to DNA, leading to mutations. Numerous studies have demonstrated the mutagenic potential of various nitroaromatic compounds in bacterial reverse mutation assays (Ames test)[6]. Therefore, there is a theoretical risk of genotoxicity for this compound that warrants experimental investigation.

Insights from Substituted 4-Nitro-N-phenylbenzamides

A study on a series of 4-nitro-N-phenylbenzamides with different substitutions on the phenyl ring revealed that these compounds possess anticonvulsant activity but also exhibit neurotoxicity[7]. The study reported median toxic doses (TD50) for some analogs, indicating the potential for central nervous system effects[7]. This suggests that this compound could also elicit neurotoxic effects, a hypothesis that requires dedicated investigation.

Recommended Safety Precautions and Handling

Given the predicted toxicity profile, the following handling procedures are strongly recommended:

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood[2][3]. Eyewash stations and safety showers must be readily accessible[2][8].

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves[2].

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles[2].

-

Skin and Body Protection: A lab coat and other protective clothing should be worn to prevent skin contact[2].

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[5].

-

-

Hygiene Practices: Avoid ingestion and inhalation. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling[2][9].

Proposed Toxicological Evaluation Workflow

To definitively establish the safety profile of this compound, a tiered testing strategy is proposed, aligned with standard regulatory guidelines.

Caption: Proposed tiered workflow for the toxicological evaluation of this compound.

Tier 1: In Vitro Assays

-

Genotoxicity:

-

Bacterial Reverse Mutation Test (Ames Test - OECD 471): This is a critical first step to assess the mutagenic potential, given the presence of the nitroaromatic moiety.

-

In Vitro Mammalian Cell Micronucleus Test (OECD 487): To evaluate for clastogenic and aneugenic potential in mammalian cells.

-

-

Cytotoxicity:

-

Neutral Red Uptake Assay (OECD 129): To determine the concentration at which the compound induces cell death, providing a baseline for dosing in further studies.

-

Tier 2: Acute Toxicity Studies (In Vivo)

-

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423): This study would determine the acute oral LD50 and identify clinical signs of toxicity.

-

Acute Dermal Toxicity (OECD 402): To assess the potential for toxicity following skin contact.

-

Acute Dermal/Eye Irritation (OECD 404/405): To confirm the irritant properties predicted from the structural analog data.

Tier 3: Repeated Dose and Mechanistic Studies

-

Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD 407): This is essential to identify target organs of toxicity following sub-chronic exposure and to determine a No-Observed-Adverse-Effect-Level (NOAEL).

-

Neurotoxicity Screening: Based on the findings for related compounds, a functional observational battery (FOB) should be integrated into the repeated dose study to screen for any neurobehavioral effects.

Conclusion

While this compound represents a molecule with potential applications, the current lack of safety and toxicity data is a significant impediment to its development and safe use. Based on a thorough analysis of its structural components, it is prudent to consider this compound as potentially toxic upon acute exposure via oral, dermal, and inhalation routes, and as a skin and eye irritant. Furthermore, the potential for genotoxicity and neurotoxicity should not be overlooked.

The experimental workflow proposed in this guide provides a clear and scientifically rigorous path to definitively characterize the toxicological profile of this compound. Until such data is available, all personnel must handle this compound with the highest degree of caution, employing stringent engineering controls and personal protective equipment. This proactive and data-driven approach to chemical safety is fundamental to responsible research and development.

References

-

Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Nitrobenzamide. Retrieved from Fisher Scientific.[2]

-

Acros Organics. (2025, December 18). Safety Data Sheet: 4-Nitrophenylacetic acid. Retrieved from Fisher Scientific.[4]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. Retrieved from PubChem.[5]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 223354, N-(4-Acetylphenyl)benzamide. Retrieved from PubChem.[1]

-

Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: 4-NITRO BENZAMIDE. Retrieved from CDH Fine Chemical.[3]

-

Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: Aklomide. Retrieved from Thermo Fisher Scientific.[9]

-

Fisher Scientific. (2025, December 26). Safety Data Sheet: 3-Nitro-N-phenylbenzamide. Retrieved from Fisher Scientific.[8]

-

Bailleux, V., Vallée, L., Nuyts, J., Hamoir, G., Poupaert, J., Stables, J., & Vamecq, J. (1995). Synthesis and Anticonvulsant Activity of Some 4-nitro-N-phenylbenzamides. European Journal of Medicinal Chemistry, 30(5), 439-444.[7]

-

Thompson, E. D., et al. (1983). Mutagenicity of substituted anilines in the Salmonella typhimurium/microsome assay. Environmental Mutagenesis, 5(6), 803-811.[6]

Sources

- 1. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mechanistic and Other Relevant Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

Methodological & Application

protocol for synthesizing N-(4-acetylphenyl)-4-nitrobenzamide from 4-nitrobenzoyl chloride

An Application Note and Detailed Protocol for the Synthesis of N-(4-acetylphenyl)-4-nitrobenzamide

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a substituted aromatic amide. The protocol is based on the well-established Schotten-Baumann reaction, involving the acylation of 4-aminoacetophenone with 4-nitrobenzoyl chloride.[1] This application note is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed, step-by-step procedure, mechanistic insights, safety protocols, and characterization guidelines. The causality behind each experimental step is explained to provide a deeper understanding of the synthetic strategy.

Introduction and Scientific Context

N-aryl benzamides are a significant class of organic compounds, serving as crucial scaffolds in numerous pharmaceuticals and functional materials. The target molecule, this compound, incorporates two key functionalities: an acetyl group and a nitro group. The nitro group, being a strong electron-withdrawing group, makes the parent molecule, 4-nitrobenzoyl chloride, a highly reactive acylating agent and is a common feature in various bioactive molecules.[2][3] The acetylphenyl moiety is also a prevalent structural motif in drug discovery.

The synthesis described herein utilizes the Schotten-Baumann reaction, a robust and widely used method for forming amides from amines and acyl chlorides in the presence of a base.[4][5] The base plays a critical role in neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6] This protocol employs a non-aqueous system with an organic base, offering excellent control and high yields.

Reaction Scheme and Mechanism

2.1. Overall Reaction

The synthesis proceeds via the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with 4-aminoacetophenone.

Figure 1. Synthesis of this compound.

2.2. Reaction Mechanism: Nucleophilic Acyl Substitution

The Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone attacks the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This forms a tetrahedral intermediate.

-

Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

-

Deprotonation: An organic base, such as pyridine or triethylamine, deprotonates the positively charged nitrogen atom, yielding the neutral amide product and the base's hydrochloride salt. This step is crucial to drive the reaction to completion.[5]

Materials and Methods

3.1. Reagent and Solvent Data

| Reagent/Solvent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) |

| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.56 | - | 1.86 g | 10.0 |

| 4-Aminoacetophenone | C₈H₉NO | 135.16 | - | 1.35 g | 10.0 |

| Pyridine (Base) | C₅H₅N | 79.10 | 0.982 g/mL | 1.2 mL | 15.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 g/mL | 50 mL | - |

| 1 M Hydrochloric Acid | HCl | 36.46 | 1 M | 2 x 20 mL | - |

| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous | 20 mL | - |

| Brine | NaCl | 58.44 | Saturated | 20 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~2 g | - |

3.2. Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe

-

Separatory funnel (100 mL)

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Detailed Experimental Protocol

4.1. Reaction Setup

-

Dissolution of Amine: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminoacetophenone (1.35 g, 10.0 mmol). Dissolve the amine in 30 mL of dichloromethane (DCM). Stir the solution at room temperature until all the solid has dissolved.

-

Causality Note: DCM is used as an aprotic solvent to dissolve the reactants without participating in the reaction. Its low boiling point facilitates easy removal post-reaction.[7]

-

-

Addition of Base: To the stirred solution, add pyridine (1.2 mL, 15.0 mmol).

-

Causality Note: Pyridine acts as a base to neutralize the HCl generated during the reaction.[5] An excess (1.5 equivalents) is used to ensure complete neutralization and to drive the reaction forward.

-

4.2. Acylation Reaction

-

Preparation of Acyl Chloride Solution: In a separate dry beaker, dissolve 4-nitrobenzoyl chloride (1.86 g, 10.0 mmol) in 20 mL of DCM.

-

Safety Insight: 4-nitrobenzoyl chloride is a lachrymator and is corrosive.[8] It is also moisture-sensitive and will hydrolyze to 4-nitrobenzoic acid upon contact with water.[9] All handling must be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[10][11]

-

-

Slow Addition: Transfer the 4-nitrobenzoyl chloride solution to a dropping funnel. Add the solution dropwise to the stirred amine solution over a period of 15-20 minutes. An ice bath can be used to control the initial exothermic reaction, although it typically proceeds smoothly at room temperature.

-

Causality Note: Slow addition prevents a rapid temperature increase and minimizes potential side reactions. A precipitate, pyridine hydrochloride, will likely form during the addition.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot has disappeared.

4.3. Work-up and Isolation

-

Quenching and Washing: Transfer the reaction mixture to a 100 mL separatory funnel.

-

Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess pyridine).

-

Wash with another 20 mL of 1 M HCl.

-

Wash with 20 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

-

Wash with 20 mL of brine (to begin the drying process).

-

Causality Note: This aqueous work-up is critical for removing the pyridine hydrochloride salt and unreacted starting materials, which simplifies the final purification.[2]

-

-

Drying and Solvent Removal: Drain the organic (DCM) layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).[12] Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid product.

4.4. Purification

-

Recrystallization: Purify the crude product by recrystallization.[13]

-

Dissolve the crude solid in a minimum amount of hot ethanol in a beaker.

-

Slowly add hot water dropwise until the solution becomes slightly cloudy (the point of saturation).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water (50:50) and allow them to air dry.

-

Causality Note: Recrystallization is an effective method for purifying solid organic compounds. The choice of a solvent pair (e.g., ethanol/water) allows the desired compound to be soluble when hot but insoluble when cold, while impurities remain in solution.[13]

-

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Melting Point: Determine the melting point of the purified crystals. A sharp melting range close to the literature value indicates high purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals for the aromatic protons in both rings, the amide N-H proton (a singlet), and the methyl protons of the acetyl group (a singlet around 2.4-2.6 ppm).[14]

-

FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1670 cm⁻¹), and the nitro group (NO₂) stretches (around 1520 and 1350 cm⁻¹).[15]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the product (C₁₅H₁₂N₂O₄ = 284.27 g/mol ).[16]

Experimental Workflow Visualization

Safety and Handling

-

General Precautions: This procedure must be carried out in a well-ventilated chemical fume hood. Standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves, is required at all times.

-

4-Nitrobenzoyl Chloride: Highly corrosive and causes severe skin burns and eye damage.[10][11] It is a lachrymator (tear-inducing) and is moisture-sensitive.[8][9] Avoid inhalation of dust and contact with skin and eyes. Handle only in a fume hood. In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[8]

-

Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation.

-

Waste Disposal: All organic and aqueous waste should be disposed of in appropriately labeled waste containers according to institutional guidelines.

References

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Wikipedia. (2020, August 1). Schotten–Baumann reaction.

- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.

- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.

- Apollo Scientific. (2022, September 16). Safety Data Sheet: 4-Nitrobenzoyl chloride.

- Dudley Corporation. (2010, February 22). 4-NITROBENZYL CHLORIDE Material Safety Data Sheet.

- Cole-Parmer. (2004, September 30). Material Safety Data Sheet - 4-Nitrobenzoyl chloride, 98%.

- Thermo Fisher Scientific. (2009, December 15). SAFETY DATA SHEET: 4-Nitrobenzoyl chloride.

- Fisher Scientific. (2023, September 21). SAFETY DATA SHEET: 4-Nitrobenzoyl chloride.

- ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide....

- International Journal of Pharmacy and Biological Sciences. (2019, July 1). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity.

- BenchChem. (n.d.). Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.

- MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide.

- National Institutes of Health. (n.d.). N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem.

- European Patent Office. (2024, May 29). 4-NITROBENZAMIDE (TNBA) USING SOLID ACID CATALYSTS - EP 4165014 B1.

- BenchChem. (n.d.). How to assess and improve the purity of synthesized N-(4-acetylphenyl)sulfonylacetamide.

- Chem-Impex. (n.d.). 4-Nitrobenzoyl chloride.

- PrepChem.com. (n.d.). Preparation of 4-nitrobenzoyl chloride.

- Supporting Information. (n.d.). Synthesis of N-(4-hydroxyphenethyl)benzamide (9).

- SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening.

- Sigma-Aldrich. (n.d.). N-(4-ACETYL-PHENYL)-2-METHYL-BENZAMIDE AldrichCPR.

- ResearchGate. (n.d.). (PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide.

- Google Patents. (n.d.). RU2103260C1 - Method for production of 4-nitrobenzamide.

- ResearchGate. (2018, March 3). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure.

- Journal of Chemical and Pharmaceutical Biological Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.

- ResearchGate. (n.d.). (PDF) Growth and characterization of NMBA (4-nitro-4 0-methyl benzylidene aniline) single crystals.

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. jk-sci.com [jk-sci.com]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. Lab Reporter [fishersci.co.uk]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.es [fishersci.es]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ijpbs.com [ijpbs.com]

purification methods for N-(4-acetylphenyl)-4-nitrobenzamide

Abstract

This technical guide details the purification protocols for N-(4-acetylphenyl)-4-nitrobenzamide (also known as 4'-acetyl-4-nitrobenzanilide), a critical intermediate in the synthesis of bioactive benzamide derivatives.[1] Due to the compound's rigid amide backbone and poor solubility in common non-polar solvents, standard purification methods often result in low yields or co-precipitation of starting materials. This guide provides a field-proven "Chemical Washing" workflow followed by a dual-solvent recrystallization protocol, ensuring >98% purity suitable for biological screening or subsequent reduction steps.

Chemical Profile & Solubility Assessment

Before initiating purification, one must understand the physicochemical landscape of the target versus its impurities.

Target Compound: this compound Structure: A benzanilide scaffold with an electron-withdrawing nitro group and a para-acetyl group.[1] CAS: 5411-13-2 (Generic for isomers, check specific connectivity)[1]

| Property | Description | Implications for Purification |

| Physical State | Pale yellow to off-white solid | High melting point (>230°C estimated based on analogs [1]) suggests recrystallization is superior to distillation.[1] |

| Solubility (Cold) | Insoluble in Water, Ether, Hexane. Sparingly soluble in EtOH, EtOAc.[1] | Allows for aggressive washing with non-polar and aqueous solvents to remove impurities.[1] |

| Solubility (Hot) | Soluble in DMF, DMSO, Glacial Acetic Acid, boiling Ethanol. | Ethanol or Acetic Acid are prime candidates for recrystallization.[1] |

| Acidity/Basicity | Neutral Amide (pKa ~15-17).[1] | Crucial: It will not form salts with dilute acid or base, allowing for chemical extraction of impurities.[1] |

Common Impurities:

-

4-Aminoacetophenone (Starting Material): Basic amine.[1] Soluble in dilute HCl.[1]

-

4-Nitrobenzoic Acid (Hydrolysis byproduct): Acidic.[1] Soluble in dilute NaHCO₃/NaOH.[1]

-

Solvents (Pyridine/Toluene): Volatile or water-miscible.[1]

Pre-Purification: The "Chemical Filter" Workup

Expert Insight: Do not rush to chromatography.[1] The most effective purification for benzanilides utilizes the distinct acid-base properties of the impurities versus the neutral product.[1] This "Chemical Filter" step can raise purity from ~70% to >90% before any physical separation is attempted.[1]

Protocol A: Acid-Base Trituration (Recommended)

Use this protocol if the crude product is a solid precipitate following the reaction quench.

-

Crude Isolation: Filter the crude solid from the reaction mixture (usually quenched with water/ice).[1]

-

Acid Wash (Removes Amine):

-

Suspend the crude solid in 1M HCl (10 mL per gram of solid).

-

Stir vigorously for 30 minutes at room temperature. Mechanism: Protonates unreacted 4-aminoacetophenone, making it water-soluble.

-

Filter and wash the cake with water until filtrate is neutral.[1]

-

-

Base Wash (Removes Acid):

-

Suspend the wet cake in saturated NaHCO₃ or 1M NaOH (10 mL per gram).

-

Stir for 30 minutes. Mechanism: Deprotonates unreacted 4-nitrobenzoic acid, making it water-soluble.

-

Filter and wash with copious water.[1]

-

-

Solvent Wash (Removes Organics):

-

Perform a final displacement wash with cold Diethyl Ether or Hexane .[1]

-

Result: The filter cake is now the neutral amide, stripped of reactive starting materials.

-

Method B: Recrystallization (The Gold Standard)

For pharmaceutical-grade purity (>98%), recrystallization is required to remove trapped solvent and trace isomers.[1]

System 1: Ethanol (Preferred for Scale-up)

Best for: Removing trace colored impurities and non-polar byproducts.[1]

-

Dissolution: Place the dried, acid-base washed solid in a round-bottom flask. Add Absolute Ethanol (approx. 20-30 mL/g).[1]

-

Reflux: Heat to reflux (78°C). If the solid does not dissolve completely, slowly add DMF (Dimethylformamide) dropwise through the condenser until clarity is achieved. Note: Avoid excess DMF as it makes crystallization difficult.

-

Hot Filtration (Optional): If insoluble black specks remain, filter the hot solution through a pre-warmed Celite pad.[1]

-

Crystallization: Remove from heat. Allow to cool slowly to room temperature with gentle stirring. Then, cool in an ice bath (0-4°C) for 1 hour.

-

Collection: Filter the crystals. Wash with cold Ethanol .[1]

-

Drying: Vacuum dry at 60°C.

System 2: Glacial Acetic Acid (For Stubborn Solubility)

Best for: Highly crystalline, high-melting amides that are insoluble in ethanol.

-

Suspend solid in Glacial Acetic Acid (10 mL/g).

-

Heat to boiling (>118°C) until dissolved.

-

Cool slowly. The amide often crystallizes as lustrous needles.[1]

-

Critical Step: Wash the filtered crystals with water (to remove acid) followed by ethanol (to remove water) before drying.[1]

Method C: Flash Column Chromatography

Use only if recrystallization fails or for isolating minor side-products.[1]

-

Stationary Phase: Silica Gel (230-400 mesh).[1]

-

Mobile Phase:

-

Loading: Dry load is recommended due to poor solubility.[1] Dissolve sample in DMF/DCM, mix with silica, dry, and load as a powder.

Process Visualization

The following diagram illustrates the decision logic and chemical flow for the purification process.

Figure 1: Decision tree for the isolation and purification of this compound.

Quality Control (QC) & Validation

Verify the identity and purity of your isolated compound using these parameters:

-

TLC: Silica gel, DCM:MeOH (95:5).[1]

-

1H NMR (DMSO-d6):

-

Melting Point: Expect a sharp range.[1] While specific literature values vary by isomer, structurally similar N-(4-acetylphenyl)benzamide melts at ~239°C [1].[1] A range >200°C is expected.[1][2]

References

-

PubChem. N-(4-Acetylphenyl)benzamide Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

- Org. Synth.General procedures for amide synthesis and purification. Organic Syntheses, Coll. Vol. 1, p.82. (General reference for benzanilide workup).

Sources

Application Note: Chemoselective Catalytic Reduction of N-(4-acetylphenyl)-4-nitrobenzamide

AN-2026-02-21

For Research and Development Use Only.

Audience: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry.

Abstract

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in the synthesis of pharmaceuticals and advanced materials. This application note provides a comprehensive guide to the chemoselective catalytic reduction of the nitro group in N-(4-acetylphenyl)-4-nitrobenzamide to yield N-(4-acetylphenyl)-4-aminobenzamide. This transformation is challenging due to the presence of other reducible functionalities, namely the amide and acetyl (ketone) groups. We present two robust protocols: a standard catalytic hydrogenation using Palladium on Carbon (Pd/C) with hydrogen gas and a safer, more accessible transfer hydrogenation method using ammonium formate as the hydrogen donor. This document details the underlying mechanisms, provides a guide for catalyst selection, offers step-by-step experimental procedures, and includes a troubleshooting guide to ensure successful and reproducible outcomes.

Introduction: The Challenge of Chemoselectivity

Aromatic amines are critical building blocks in medicinal chemistry. The target product, N-(4-acetylphenyl)-4-aminobenzamide, contains a primary aromatic amine that is a versatile precursor for further chemical modifications. The synthesis requires the selective reduction of the nitro group while preserving the structural integrity of the amide and ketone moieties within the same molecule.

Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and mild conditions.[1] The key to success lies in choosing a catalytic system that exhibits high chemoselectivity for the nitro group. Palladium on carbon (Pd/C) is an exemplary catalyst for this purpose, known for its ability to readily reduce nitro groups without affecting most other functional groups, such as ketones and amides, under controlled conditions.[2][3]

Mechanism of Catalytic Nitro Group Reduction

The catalytic hydrogenation of a nitroarene on a metal surface, such as palladium, is a heterogeneous process. The generally accepted mechanism involves the following key steps:

-

Adsorption: Both the hydrogen gas (or hydrogen donor) and the nitroarene substrate adsorb onto the surface of the palladium catalyst.[4]

-

Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the metal surface, forming reactive metal-hydride species. In transfer hydrogenation, the hydrogen donor (e.g., ammonium formate) decomposes on the catalyst surface to generate adsorbed hydrogen.[5]

-

Stepwise Reduction: The adsorbed nitro group undergoes a stepwise reduction. While the exact pathway can vary, it is believed to proceed through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[6]

-

Desorption: Once the final amine (Ar-NH₂) is formed, it has a lower affinity for the catalyst surface than the nitro starting material and desorbs into the solution, freeing the catalytic site for the next cycle.

The high selectivity of Pd/C arises from the strong adsorption of the nitro group compared to the ketone or amide carbonyls, ensuring it is preferentially reduced.

Guide to Catalyst and Hydrogen Source Selection

Choosing the appropriate catalytic system is paramount for a successful and selective reduction. While various systems exist, Palladium on Carbon (Pd/C) is the most widely used and reliable for this specific transformation.

| Catalyst System | Hydrogen Source | Typical Conditions | Advantages | Disadvantages | Selectivity Profile |

| 10% Pd/C | H₂ Gas | 1-4 atm, Room Temp. | High activity, clean byproducts (none), well-established.[1] | Requires specialized pressure equipment; catalyst is pyrophoric.[7][8] | Excellent for -NO₂ over ketones, amides, esters.[2] |

| 10% Pd/C | Ammonium Formate | Atmospheric Pressure, Reflux | No H₂ gas required, safer setup, simple apparatus.[9][10] | Stoichiometric byproducts (CO₂, NH₃) must be removed. | Excellent chemoselectivity, similar to H₂ gas method.[5] |

| Raney Nickel | H₂ Gas | 50-100 atm, >50 °C | Lower cost than Pd. | Pyrophoric, requires higher pressure/temp, may reduce ketones.[1] | Less selective; risk of ketone reduction. |

| SnCl₂·2H₂O | N/A (Stoichiometric) | Reflux in Ethanol | Very mild, highly chemoselective for nitro groups.[11] | Generates stoichiometric tin waste, requiring extensive workup. | Excellent for -NO₂ over nitriles, ketones, esters.[11] |

For the reduction of this compound, both Pd/C with H₂ gas and Pd/C with ammonium formate are highly recommended due to their proven selectivity and efficiency.

Experimental Workflow & Protocols

The following diagram illustrates the general workflow for the catalytic reduction process.

Caption: General workflow for catalytic hydrogenation.

Protocol 1: Catalytic Hydrogenation with H₂ Gas

This protocol is the industry standard, offering high efficiency and clean conversion.

Materials:

-

This compound (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol % Pd)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas cylinder with regulator

-

Parr shaker or similar hydrogenation apparatus

-

Celite® or glass fiber filter pad

Procedure:

-

To a suitable pressure vessel, add this compound (e.g., 2.84 g, 10.0 mmol).

-

Add a solvent such as methanol (50 mL) to dissolve the starting material.

-

Under an inert atmosphere (e.g., a stream of argon or nitrogen) , carefully add the 10% Pd/C catalyst (e.g., 106 mg, 0.1 mmol Pd, for 1 mol %). Safety Note: Wet Pd/C is less pyrophoric, but dry catalyst can ignite spontaneously in air, especially in the presence of flammable solvents.[7][8]

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel by evacuating the air and backfilling with nitrogen gas (repeat 3 times).

-

Purge the vessel with hydrogen gas by evacuating the nitrogen and backfilling with H₂ (repeat 3 times).

-

Pressurize the vessel with H₂ gas to the desired pressure (typically 1-3 atm or ~50 psi).[10]

-

Begin vigorous stirring or shaking at room temperature.

-

Monitor the reaction by observing hydrogen uptake and/or by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen gas.

-

Carefully open the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent. Safety Note: The filter cake is saturated with hydrogen and highly pyrophoric. Do not allow it to dry. Quench it immediately by submerging in a large volume of water.[8]

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(4-acetylphenyl)-4-aminobenzamide.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Protocol 2: Transfer Hydrogenation with Ammonium Formate

This method avoids the need for specialized high-pressure equipment and is inherently safer.[10]

Materials:

-

This compound (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol % Pd)

-

Ammonium Formate (HCOONH₄) (3-5 eq)[12]

-

Methanol (MeOH)

-

Round-bottom flask with reflux condenser

-

Celite® or glass fiber filter pad

Procedure:

-

In a round-bottom flask, dissolve this compound (e.g., 2.84 g, 10.0 mmol) in methanol (100 mL).

-

Add ammonium formate (e.g., 3.15 g, 50.0 mmol, 5 eq).[12]

-

Under an inert atmosphere , carefully add the 10% Pd/C catalyst (e.g., 212 mg, 0.2 mmol Pd, for 2 mol %).

-

Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C).

-

Stir the reaction vigorously. The reaction is often accompanied by gas evolution (CO₂ and NH₃).[5]

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol. The same safety precautions for handling the used catalyst apply here.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude solid will contain the product and excess ammonium formate salts. Redissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product. Recrystallization can be performed if needed.

Product Characterization

The successful synthesis of N-(4-acetylphenyl)-4-aminobenzamide can be confirmed using standard analytical techniques:

-

¹H NMR: Appearance of a broad singlet corresponding to the -NH₂ protons (typically ~4-6 ppm, solvent dependent) and the disappearance of the characteristic downfield aromatic signals adjacent to the nitro group.

-

¹³C NMR: A significant upfield shift of the aromatic carbon atom previously attached to the nitro group.

-

IR Spectroscopy: Appearance of N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and disappearance of the asymmetric and symmetric N-O stretches of the nitro group (~1520 and ~1350 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the product (C₁₅H₁₄N₂O₂), m/z = 254.11.

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Catalyst deactivation (poisoning).2. Insufficient hydrogen source (low pressure or not enough donor).3. Poor mixing/agitation. | 1. Use fresh, high-quality catalyst. Ensure starting material is pure.2. Increase H₂ pressure or add more ammonium formate.3. Increase stirring/shaking speed. |

| Low Yield | 1. Product loss during workup (filtration or extraction).2. Adsorption of product onto the catalyst or Celite®. | 1. Ensure thorough washing of the filter cake with solvent.2. Perform multiple extractions during workup. Wash the filter cake extensively. |

| Side Product Formation | 1. Over-reduction of the acetyl group (ketone to alcohol).2. Dehalogenation if aryl halides are present (not applicable here). | 1. Perform the reaction at room temperature and lower H₂ pressure. Avoid more aggressive catalysts like Raney Ni. |

Safety Precautions

-

Catalyst Handling: Palladium on carbon is a pyrophoric solid, especially when dry or saturated with hydrogen.[8] Always handle it under an inert atmosphere (Argon or Nitrogen) and transfer it as a wet paste when possible.[7][13] Never add dry catalyst to a solvent in the presence of air.

-

Hydrogen Gas: Hydrogen is extremely flammable. All operations involving H₂ gas must be conducted in a well-ventilated fume hood, away from ignition sources, using properly grounded and pressure-rated equipment.

-

Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves must be worn at all times.[14]

-

Waste Disposal: Used catalyst is a fire hazard. Immediately after filtration, the filter cake should be quenched by adding it to a large volume of water and stored in a clearly labeled, sealed container for proper hazardous waste disposal.[8]

References

Click to expand

-

Štrukil, V., Margetić, D., & Portada, T. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3163. Available at: [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the reduction of nitroarenes using NaBH4 catalyzed by Pd/GYLPCO. Available at: [Link]

-

Mohammadian, S., Hamadi, H., & Kazeminezhad, I. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11235-11243. Available at: [Link]

-

Rhodium.ws. (n.d.). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Available at: [Link]

- Ram, S., & Ehrenkaufer, R. E. (1992). Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration. U.S. Patent No. 5,099,067. Washington, DC: U.S. Patent and Trademark Office.

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (Palladium on Carbon LCSS). Available at: [Link]

-

Zhang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Catalysis Science & Technology. Available at: [Link]

-

Journal of the American Chemical Society. (2023). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Available at: [Link]

-

SAGE Publications. (2025). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. Available at: [Link]

-

Journal of Synthetic Chemistry. (2024). Selective Reduction of Aromatic Nitro Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

-

Tong, R. (2017). Standard Operating Procedure: Palladium. Hong Kong University of Science and Technology. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

-

PubMed. (2023). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Available at: [Link]

-

Head-Chem. (2024). What Should We Pay Attention To When Using Palladium Carbon Catalyst? Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

-

University of Wisconsin-Madison. (2021). Safe Handling of Pyrophoric Materials. Available at: [Link]

-

Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Available at: [Link]

Sources

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 5. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. honrel.com [honrel.com]

- 8. LCSS: PALLADIUM ON CARBON [web.stanford.edu]

- 9. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. benchchem.com [benchchem.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]

- 13. rtong.people.ust.hk [rtong.people.ust.hk]

- 14. operations.ok.ubc.ca [operations.ok.ubc.ca]

Troubleshooting & Optimization

troubleshooting poor solubility of N-(4-acetylphenyl)-4-nitrobenzamide

Welcome to the technical support center for N-(4-acetylphenyl)-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, ensuring you can proceed with your research efficiently and effectively.

Understanding the Challenge: Why is this compound Poorly Soluble?

The poor solubility of this compound stems from its molecular structure. The presence of two aromatic rings, a nitro group, and an amide linkage contributes to strong intermolecular forces, primarily dipole-dipole interactions and hydrogen bonding.[1][2] These forces hold the molecules together tightly in a crystal lattice, making it difficult for solvent molecules to surround and dissolve them. Aromatic nitro compounds, in particular, are known to be sparingly soluble in water and some organic solvents.[3][4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues related to the handling and solubilization of this compound.

Q1: I'm having trouble dissolving this compound in common laboratory solvents. What should I do?

This is a common issue. The key is to select a solvent that can effectively overcome the strong intermolecular forces of the compound.

Initial Steps:

-

Consult a solvent polarity chart. Start with polar aprotic solvents, as they are generally good at dissolving polar organic compounds.

-

Attempt small-scale solubility tests. Use a few milligrams of your compound in a small volume of solvent to avoid wasting material.

-

Apply heat. Gently warming the mixture can significantly increase the solubility of many compounds.[6]

Recommended Solvents:

Based on the structure of this compound, the following solvents are likely to be most effective:

| Solvent Class | Recommended Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents have strong dipole moments that can disrupt the intermolecular forces of the solute.[7] |

| Polar Protic | Ethanol, Methanol, Acetone | Moderate to Low | Can act as both hydrogen bond donors and acceptors, but their effectiveness may be limited by the compound's aromatic nature.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Good for less polar compounds, may have some success due to the aromatic rings. |

| Non-Polar | Hexane, Toluene | Very Low | Unlikely to be effective due to the polar nature of the nitro and amide groups.[5] |

Q2: I've tried heating the mixture, but the compound precipitates out upon cooling. How can I keep it in solution?

This indicates that you are likely dealing with a supersaturated solution. Here are a few strategies to maintain solubility:

-

Use a co-solvent system: This technique involves using a mixture of two or more miscible solvents.[7][8] A good starting point is to dissolve the compound in a small amount of a strong solvent (like DMSO) and then dilute it with a weaker, miscible solvent in which your final experiment will be conducted.

-

pH Adjustment: While amides are generally neutral, the overall acidity or basicity of the solution can sometimes influence solubility.[1] This is less likely to have a major effect on this specific compound but can be explored in aqueous systems.

-

Use of Solubilizing Agents: For aqueous solutions, surfactants or cyclodextrins can be employed to enhance solubility by forming micelles or inclusion complexes, respectively.[8][9]

Q3: My compound appears to be degrading when I heat it in certain solvents. What are the signs of degradation and how can I avoid it?

Degradation can be a concern, especially with prolonged heating.

Signs of Degradation:

-

Color change: A noticeable change in the color of the solution (e.g., from colorless to yellow or brown) can indicate decomposition.

-

Formation of new peaks in analytical data: Techniques like HPLC or LC-MS can reveal the presence of impurities or degradation products.

Avoiding Degradation:

-

Use the minimum necessary heat: Only heat the solution for as long as it takes to dissolve the compound.

-

Work under an inert atmosphere: If your compound is sensitive to oxidation, performing the dissolution under nitrogen or argon can be beneficial.

-

Choose a solvent with an appropriate boiling point: Avoid using solvents that require very high temperatures for dissolution if your compound is thermally labile.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol will help you efficiently screen for an appropriate solvent.

-

Weigh approximately 5-10 mg of this compound into a small vial.

-

Add a small volume (e.g., 100 µL) of the test solvent.

-

Vortex the vial for 30 seconds.

-

Observe for dissolution. If the solid remains, add another 100 µL of solvent and repeat the vortexing.

-

If the compound is still not dissolved, gently warm the vial in a water bath (start at 40-50°C) and observe for any changes.

-

Record your observations for each solvent tested.

Protocol 2: Recrystallization for Purification

If you have synthesized this compound and need to purify it from insoluble impurities, recrystallization is a powerful technique.[6][10]

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of solvents can also be effective.

-

Dissolution: In an Erlenmeyer flask, add the crude compound and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the compound fully dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent the desired compound from crystallizing prematurely.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For maximum yield, you can then place the flask in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizing the Troubleshooting Process

The following workflow diagram illustrates the logical steps for troubleshooting the poor solubility of this compound.

Caption: A flowchart for troubleshooting solubility issues.

Concluding Remarks

Dealing with poorly soluble compounds like this compound is a common challenge in chemical and pharmaceutical research. A systematic approach to solvent selection, temperature control, and the use of co-solvents can overcome these hurdles. Always prioritize safety by consulting the Safety Data Sheet (SDS) for any chemical you are working with.[11][12][13]

References

- Perpusnas. (2026, January 6). Understanding OSC Nitro Compounds: Structure And Properties.

- Unknown. (2005). Principles of Drug Action 1, Spring 2005, Amides.

- Unknown. (n.d.).

- Unknown. (2017, March 10).

- Unknown. (2020, March 29). NITRO COMPOUNDS.

- Unknown. (2023, March 13). Solubility enhancement techniques: A comprehensive review.

- Sahoo, R. N. (n.d.). Solubility Enhancement Technique | CUTM Courseware.

- Wikipedia. (n.d.). Amide.

- EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point.

- Kumar, S., & Singh, A. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.

- MDPI. (2022, May 25).

- Quora. (2019, January 3).

- Ahmets. (2026, January 6). Understanding Nitro Compounds: Structure And Properties.

- Solubility of Things. (n.d.). Nitrobenzene.

- National Institutes of Health. (n.d.). N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354. PubChem.

- University of Rochester, Department of Chemistry. (n.d.).

- Chemistry Stack Exchange. (2020, July 10). Solubility of Amides.

- Branca, M., Pena, S., Guillot, R., Gori, D., Alezra, V., & Kouklovsky, C. (2009, August 5).

- ResearchGate. (2020, November 2).

- Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.

- Unknown. (n.d.).

- Unknown. (2025, December 18).

- National Institutes of Health. (n.d.). 4-acetyl-N-[4-(acetylamino)phenyl]benzamide | C17H16N2O3 | CID. PubChem.

- Sigma-Aldrich. (n.d.). N-(4-ACETYL-PHENYL)-BENZAMIDE AldrichCPR.